molecular formula C9H14O2 B1587965 4-Cyclooctene-1-carboxylic acid CAS No. 4103-10-0

4-Cyclooctene-1-carboxylic acid

Cat. No. B1587965
CAS RN: 4103-10-0
M. Wt: 154.21 g/mol
InChI Key: KXJSFMMHUAFBLF-UPHRSURJSA-N
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Description

4-Cyclooctene-1-carboxylic acid (4-COA) is a cyclic aliphatic carboxylic acid derived from cyclooctene, an eight-carbon saturated hydrocarbon. It is a colorless, crystalline solid with a slightly acidic taste and a faint odor. 4-COA is used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

Epoxidation and Cycloaddition Reactions

The role of carboxylic acids, including 4-Cyclooctene-1-carboxylic acid, in catalytic amounts significantly affects the catalytic activity of systems such as Na2WO4/H2WO4-catalyzed, biphasic epoxidations of cyclooctene, using H2O2 as the terminal oxidant. These reactions are influenced by the nature of the substituents on the carboxylic acids, demonstrating the importance of stereo/electronic effects in epoxidation processes (Maheswari et al., 2006). Additionally, N-heterocyclic carbene-catalyzed cycloaddition reactions with α,β-unsaturated acid fluorides have been reported, showcasing the versatile reactivity of carboxylic acids in synthesizing complex molecular structures (Ryan et al., 2011).

Polymer Synthesis

The ring-opening metathesis polymerization (ROMP) of functionalized cyclooctene derivatives demonstrates another critical application area of 4-Cyclooctene-1-carboxylic acid. This process allows for the synthesis of polymers with enhanced solubility and thermal properties, indicating the significant role of carboxylic acid derivatives in polymer science (Alonso-Villanueva et al., 2011).

Nanocatalysis

In the field of nanocatalysis, bimetallic nanoparticles have shown high activities and selectivities in hydrogenations of alkenes, including cyclooctene derivatives. The performance of these catalysts in various hydrogenations underscores the potential of carboxylic acids in facilitating critical reactions for chemical synthesis and industrial applications (Thomas et al., 2003).

Coordination Polymers

4-Cyclooctene-1-carboxylic acid and its derivatives are also vital in the synthesis of coordination polymers, which are of interest for their thermal and magnetic properties. The use of carboxylic acids as organic linkers in these materials highlights their utility in designing novel functional materials (Nadeem et al., 2010).

Photochemical Synthesis

The flow photochemical synthesis of functionalized trans-cyclooctenes, utilizing carboxylic acids, demonstrates an innovative approach to bioorthogonal chemistry. This method highlights the role of carboxylic acids in developing new synthetic strategies that are efficient and scalable (Darko et al., 2018).

properties

IUPAC Name

(4Z)-cyclooct-4-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJSFMMHUAFBLF-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclooctene-1-carboxylic acid

CAS RN

4103-10-0
Record name 4-Cyclooctene-1-carboxylic acid
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4Z)-cyclooct-4-ene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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